molecular formula C25H27F2N3O B10989001 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone

1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone

Cat. No.: B10989001
M. Wt: 423.5 g/mol
InChI Key: PQFGUGRRTUBNCA-UHFFFAOYSA-N
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Description

1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a pyrrole ring attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with bis(4-fluorophenyl)methyl chloride under basic conditions to form 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}.

    Attachment of the Pyrrole Ring: The next step involves the introduction of the pyrrole ring. This can be achieved through a nucleophilic substitution reaction where the piperazine intermediate reacts with a pyrrole derivative.

    Formation of the Butanone Backbone: Finally, the butanone backbone is introduced through a series of reactions, often involving the use of Grignard reagents or other organometallic compounds to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bis(4-fluorophenyl)methyl group may enhance binding affinity to certain targets, while the piperazine and pyrrole rings contribute to the overall pharmacophore. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-propanone: Similar structure but with a shorter carbon chain.

    1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-imidazol-1-YL)-1-butanone: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. The presence of the bis(4-fluorophenyl)methyl group is particularly notable for its potential to enhance binding interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.

Properties

Molecular Formula

C25H27F2N3O

Molecular Weight

423.5 g/mol

IUPAC Name

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one

InChI

InChI=1S/C25H27F2N3O/c26-22-9-5-20(6-10-22)25(21-7-11-23(27)12-8-21)30-18-16-29(17-19-30)24(31)4-3-15-28-13-1-2-14-28/h1-2,5-14,25H,3-4,15-19H2

InChI Key

PQFGUGRRTUBNCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CCCN4C=CC=C4

Origin of Product

United States

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